molecular formula C9H5NO4 B13540184 4-Ethynyl-3-nitrobenzoicacid

4-Ethynyl-3-nitrobenzoicacid

Cat. No.: B13540184
M. Wt: 191.14 g/mol
InChI Key: HKUAEVSVSCZIOT-UHFFFAOYSA-N
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Description

4-Ethynyl-3-nitrobenzoic acid is a chemical compound that belongs to the class of nitro derivatives of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-3-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of an ethynyl group. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid. This intermediate can then be subjected to further reactions to introduce the ethynyl group .

Industrial Production Methods: Industrial production methods for 4-ethynyl-3-nitrobenzoic acid often involve continuous flow processes to ensure consistent quality and yield. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ethynyl group can be hydrogenated to form an ethyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Reduction of the nitro group: 4-ethynyl-3-aminobenzoic acid.

    Hydrogenation of the ethynyl group: 4-ethyl-3-nitrobenzoic acid.

Scientific Research Applications

4-Ethynyl-3-nitrobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ethynyl-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can also participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects .

Comparison with Similar Compounds

    4-Nitrobenzoic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    3-Nitrobenzoic acid: Similar structure but without the ethynyl group, leading to different reactivity and applications.

    Ethyl 3-nitrobenzoate: An ester derivative with different physical and chemical properties

Uniqueness: 4-Ethynyl-3-nitrobenzoic acid is unique due to the presence of both the nitro and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

4-ethynyl-3-nitrobenzoic acid

InChI

InChI=1S/C9H5NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h1,3-5H,(H,11,12)

InChI Key

HKUAEVSVSCZIOT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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